molecular formula C5H3N3O2S B1296465 Thiazolo[4,5-d]pyrimidine-5,7-diol CAS No. 7464-09-7

Thiazolo[4,5-d]pyrimidine-5,7-diol

Cat. No.: B1296465
CAS No.: 7464-09-7
M. Wt: 169.16 g/mol
InChI Key: ZKMLPWOPYCJLKO-UHFFFAOYSA-N
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Description

Thiazolo[4,5-d]pyrimidine-5,7-diol is a heterocyclic compound that features a fused ring system combining thiazole and pyrimidine moieties. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug development.

Scientific Research Applications

Thiazolo[4,5-d]pyrimidine-5,7-diol has been explored for various scientific research applications:

Mechanism of Action

Thiazolo[4,5-d]pyrimidin-7(6H)-ones demonstrated potent cytotoxicity and topoisomerase I inhibitory activity . Their possible binding modes with the topoisomerase I/DNA complex were proposed on the basis of molecular docking results .

Future Directions

The development of novel TopI inhibitors aimed to overcome the defects of current treatments has achieved considerable interest of medicinal chemists over the past decades . Fused thiazoles, in particular, thiazolo[4,5-d]pyrimidin-7(6H)-ones, are interesting heterocycles for the purpose of drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiazolo[4,5-d]pyrimidine-5,7-diol typically involves the cyclization of appropriate precursors. One common method includes the reaction of thiazole-4,5-dicarboxamide with potassium hypobromite, although this method has shown instability in the thiazole portion when 2-substituents are lacking . Another approach involves the reaction of 2-aminothiole with suitable arylacetylchlorides at high temperatures .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature

Chemical Reactions Analysis

Types of Reactions: Thiazolo[4,5-d]pyrimidine-5,7-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the thiazole or pyrimidine rings.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions on the thiazole or pyrimidine rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenated reagents and strong bases like sodium hydride can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyrimidine rings.

Comparison with Similar Compounds

  • Thiazolo[5,4-d]pyrimidine derivatives
  • Thiazolo[4,5-b]pyridines
  • Pyrano[2,3-d]thiazoles

Properties

IUPAC Name

4H-[1,3]thiazolo[4,5-d]pyrimidine-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N3O2S/c9-4-2-3(6-1-11-2)7-5(10)8-4/h1H,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKMLPWOPYCJLKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(S1)C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80323209
Record name Thiazolo[4,5-d]pyrimidine-5,7-diol
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Molecular Weight

169.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7464-09-7
Record name 7464-09-7
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Record name Thiazolo[4,5-d]pyrimidine-5,7-diol
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Record name [1,3]thiazolo[4,5-d]pyrimidine-5,7-diol
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Synthesis routes and methods

Procedure details

A mixture of methyl 4-aminothiazole-5-carboxylate 40 (WO 2006/096338; WO 2005/049613) and urea is heated at 190° C. for 2 hours. The hot reaction mixture is poured onto sodium hydroxide solution and any insoluble material is removed by filtration. The mixture is acidified (HCl, 2N) to yield thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione 41 (Baker et al (1970) Jour. of the Chem. Soc. 18:2478-84; U.S. Pat. No. 3,277,093; Childress and McKee (1951) J. Am. Chem. Soc. 73:3862-64; Erlenmeyer and Furger (1943) Helv. Chem. Acta 26:366-68) as a white precipitate, which was collected by filtration and air dried.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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